(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane
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Overview
Description
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane is an organic compound that belongs to the class of phenyltrimethylsilanes It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethoxyphenyl)trimethylsilane typically involves the bromination of 2,5-dimethoxyphenyltrimethylsilane. One common method includes the reaction of 2,5-dimethoxyphenyltrimethylsilane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted phenyltrimethylsilanes.
Oxidation: Products include quinones or other oxidized derivatives.
Reduction: Products include dehalogenated phenyltrimethylsilanes.
Scientific Research Applications
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-dimethoxyphenyl)trimethylsilane involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenyltrimethylsilane: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,5-dimethoxyphenethylamine: Contains an ethylamine group instead of a trimethylsilyl group, leading to different biological activities.
4-Bromo-2,5-dimethoxybenzaldehyde: Contains an aldehyde group, making it more reactive in certain chemical reactions.
Uniqueness
(4-Bromo-2,5-dimethoxyphenyl)trimethylsilane is unique due to the presence of both bromine and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C11H17BrO2Si |
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Molecular Weight |
289.24 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H17BrO2Si/c1-13-9-7-11(15(3,4)5)10(14-2)6-8(9)12/h6-7H,1-5H3 |
InChI Key |
RSTOMVISQQNKHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)[Si](C)(C)C |
Origin of Product |
United States |
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